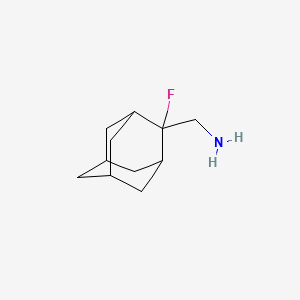
(2-Fluoroadamantan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Fluoroadamantan-2-yl)methanamine” is a chemical compound with a molecular weight of 165.28 . It is related to the compound “(adamantan-2-yl)methanamine”, which is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “(2-Fluoroadamantan-2-yl)methanamine” is C11H18FN . It’s related to the compound “(adamantan-2-yl)methanamine”, which has a molecular formula of C11H19N .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Fluoroadamantan-2-yl)methanamine” are not available, related compounds such as adamantyl-substituted epibromohydrins have been known to react with nitrogen, oxygen, and sulfur nucleophiles .Amines, in general, have properties such as solubility and boiling points that can be compared to those of ammonia, NH3 .
Applications De Recherche Scientifique
Biased Agonists of Serotonin 5-HT1A Receptors
Novel derivatives of methanamine, including those similar to (2-Fluoroadamantan-2-yl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds have been tested in signal transduction assays, identifying derivatives that preferentially stimulate ERK1/2 phosphorylation over other pathways. This research indicates a potential application of these compounds in developing novel antidepressants, as one derivative demonstrated potent and efficacious antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
Antiviral Activity Against Influenza A Virus
Aminoadamantane derivatives, structurally similar to (2-Fluoroadamantan-2-yl)methanamine, have been synthesized and evaluated for their antiviral activity. Certain derivatives exhibited significant inhibition of the cytopathicity of influenza A virus at concentrations lower than that of amantadine, a known antiviral medication. The specificity of these compounds as anti-influenza A virus agents underscores their potential therapeutic application (Kolocouris et al., 1994).
Antibacterial and Antifungal Activities
Novel urea and thiourea derivatives of methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds in this series demonstrated good in vitro antibacterial activity against various bacterial strains and also exhibited high antifungal activity. This research suggests the potential of these derivatives in developing new antimicrobial agents (Vedavathi et al., 2017).
Propriétés
IUPAC Name |
(2-fluoro-2-adamantyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10H,1-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWMJOHCRTWHTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoroadamantan-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)
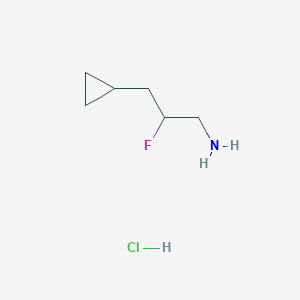

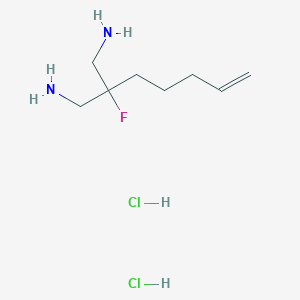
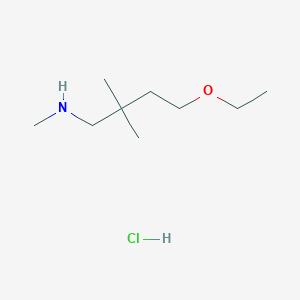
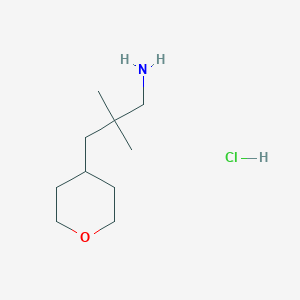
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B1485094.png)

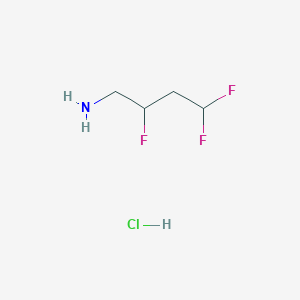
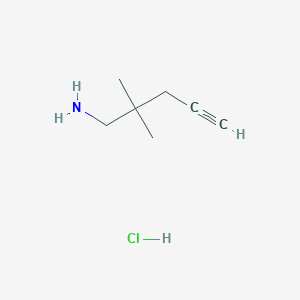
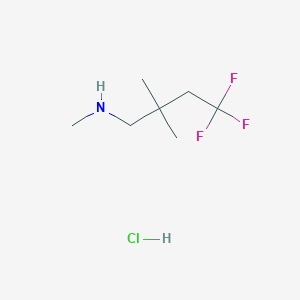
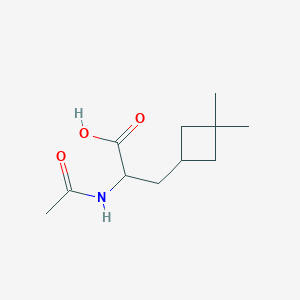

![2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485104.png)